![molecular formula C20H19F2N3OS2 B3408815 2-{4-[3-(ethylsulfanyl)benzoyl]piperazin-1-yl}-4,6-difluoro-1,3-benzothiazole CAS No. 886915-85-1](/img/structure/B3408815.png)
2-{4-[3-(ethylsulfanyl)benzoyl]piperazin-1-yl}-4,6-difluoro-1,3-benzothiazole
Overview
Description
2-{4-[3-(ethylsulfanyl)benzoyl]piperazin-1-yl}-4,6-difluoro-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
The synthesis of 2-{4-[3-(ethylsulfanyl)benzoyl]piperazin-1-yl}-4,6-difluoro-1,3-benzothiazole typically involves multi-step procedures. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediate compounds .
Chemical Reactions Analysis
2-{4-[3-(ethylsulfanyl)benzoyl]piperazin-1-yl}-4,6-difluoro-1,3-benzothiazole undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that benzothiazole derivatives exhibit significant anticancer properties. The presence of the piperazine moiety in this compound enhances its interaction with biological targets, potentially leading to apoptosis in cancer cells. Studies have shown that similar compounds can inhibit tumor growth in vitro and in vivo models.
Case Study Example
A study conducted on related benzothiazole compounds demonstrated that modifications at the piperazine position could improve selectivity and potency against specific cancer cell lines. The results indicated a correlation between structural modifications and enhanced biological activity, suggesting that the target compound may possess similar properties .
Neuropharmacology
CNS Activity : The piperazine group is known for its neuroactive properties. Compounds containing this moiety have been investigated for their potential as anxiolytics and antidepressants. The unique structure of this compound may interact with serotonin and dopamine receptors, which are critical in mood regulation.
Data Table: Neuropharmacological Studies
Compound | Target Receptor | Effect | Reference |
---|---|---|---|
Compound A | 5-HT1A | Agonist | |
Compound B | D2 Dopamine | Antagonist | |
Target Compound | Unknown | Potential Modulator | Current Study |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. The target compound's structure may enhance its efficacy against various bacterial strains, making it a candidate for further exploration in antibiotic development.
Case Study Example
In vitro tests showed that related compounds exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The introduction of an ethylsulfanyl group was found to be crucial for enhancing lipophilicity, thereby improving membrane penetration .
Synthetic Applications
The synthetic versatility of benzothiazole derivatives allows for their use as intermediates in the synthesis of more complex molecules. This compound can serve as a building block for creating novel pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-{4-[3-(ethylsulfanyl)benzoyl]piperazin-1-yl}-4,6-difluoro-1,3-benzothiazole involves its interaction with specific molecular targets. The piperazine ring and benzothiazole moiety allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-{4-[3-(ethylsulfanyl)benzoyl]piperazin-1-yl}-4,6-difluoro-1,3-benzothiazole include other benzothiazole derivatives and piperazine-containing compounds. For example:
3-(piperazin-1-yl)-1,2-benzothiazole: This compound shares the benzothiazole and piperazine moieties but lacks the ethylsulfanyl and difluoro groups, which may result in different biological activities.
2-{4-[3-(ethylsulfanyl)benzoyl]piperazin-1-yl}-6-methoxy-1,3-benzothiazole: This compound is similar but has a methoxy group instead of the difluoro groups, potentially altering its chemical reactivity and biological properties.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
Introduction
The compound 2-{4-[3-(ethylsulfanyl)benzoyl]piperazin-1-yl}-4,6-difluoro-1,3-benzothiazole is a novel benzothiazole derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a benzothiazole core with several functional groups that may enhance its pharmacological properties. The structure can be summarized as follows:
- Benzothiazole Core : Known for diverse biological activities.
- Piperazine Ring : Often associated with neuroactive compounds.
- Ethylsulfanyl Group : May contribute to enhanced biological interactions.
- Difluorination : Potentially increases lipophilicity and biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, demonstrating potential antimicrobial, anti-inflammatory, and anticancer effects. Below is a summary of its reported activities:
The mechanisms underlying the biological activity of this compound involve interactions with specific molecular targets:
- Antimicrobial Activity : The compound disrupts bacterial cell wall synthesis and membrane integrity, leading to cell death.
- Anti-inflammatory Action : It inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
- Anticancer Mechanism : Induces apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways.
Case Studies and Research Findings
Several studies have evaluated the efficacy and safety profile of this compound:
- Antimicrobial Efficacy :
- Anti-inflammatory Effects :
- Anticancer Activity :
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with other benzothiazole derivatives:
Compound Name | Key Features | Biological Activity |
---|---|---|
Benzothiazole | Core structure | Antimicrobial |
2-Aminobenzothiazole | Amino group substitution | Anticancer |
4-Fluorobenzothiazole | Fluorinated derivative | Antiviral |
The unique combination of functional groups in this compound may enhance its interaction with biological targets compared to these similar compounds.
Properties
IUPAC Name |
[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-ethylsulfanylphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3OS2/c1-2-27-15-5-3-4-13(10-15)19(26)24-6-8-25(9-7-24)20-23-18-16(22)11-14(21)12-17(18)28-20/h3-5,10-12H,2,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHDNCXMGSLJIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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